molecular formula C10H8Br2N2O B1436152 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol CAS No. 2140316-48-7

3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol

Cat. No. B1436152
M. Wt: 331.99 g/mol
InChI Key: MNQGFZHQOFVHIN-UHFFFAOYSA-N
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Description

“3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol” is a chemical compound with the molecular formula C10H8Br2N2O . It is a type of naphthyridine, a class of heterocyclic compounds .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which include “3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol”, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

The molecular structure of “3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol” consists of a fused system of two pyridine rings with bromine, methyl, and hydroxyl substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol” include a molecular weight of 331.99 g/mol and a predicted density of 1.882±0.06 g/cm3. The predicted boiling point is 449.9±45.0 °C .

Scientific Research Applications

1. Supramolecular Architecture and Hydrogen Bonding

Studies have shown that compounds like 5,7-dimethyl-1,8-naphthyridine-2-amine, closely related to 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol, play a significant role in forming hydrogen bonds with acidic compounds. These bonds are crucial in the formation of anhydrous and hydrated multicomponent crystals, leading to various crystalline forms with distinct structural properties. This understanding is pivotal in the field of crystallography and material science (Jin et al., 2010).

2. Role in Photoluminescent Properties

The derivatives of 1,8-naphthyridines, including 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol, are involved in the synthesis of various complexes exhibiting photoluminescent properties. These properties are crucial in the development of new luminescent materials, which have applications in lighting, display technologies, and biological imaging (Zuo et al., 2003).

3. Development of Organic Salts and Adducts

Research has focused on the development of organic salts and adducts using 5,7-dimethyl-1,8-naphthyridine-2-amine. These studies are vital in understanding the molecular interactions and synthesis of new compounds with potential applications in various fields like medicinal chemistry and materials science (Dong et al., 2017).

4. Catalytic Applications

The derivatives of 1,8-naphthyridine, including 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol, have been used in the catalysis of perdehydrogenation and perhydrogenation of certain compounds. This catalytic activity is important in the field of synthetic chemistry, offering pathways for the creation of new chemical compounds (Fujita et al., 2014).

Future Directions

The future directions for “3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol” and similar compounds could involve further exploration of their synthesis methods and potential applications in medicinal chemistry and materials science .

properties

IUPAC Name

3,6-dibromo-5,7-dimethyl-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2N2O/c1-4-6-3-7(11)10(15)14-9(6)13-5(2)8(4)12/h3H,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQGFZHQOFVHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=NC(=C1Br)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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